![molecular formula C10H13NO B184332 N-Isopropylbenzamide CAS No. 5440-69-7](/img/structure/B184332.png)
N-Isopropylbenzamide
Overview
Description
N-Isopropylbenzamide is an organic compound with the molecular formula C₁₀H₁₃NO. It is a derivative of benzamide, where the amide nitrogen is substituted with an isopropyl group. This compound is known for its applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Isopropylbenzamide can be synthesized through the direct condensation of benzoic acid and isopropylamine. The reaction typically involves heating the reactants in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of catalysts to enhance the reaction efficiency. For instance, the use of Lewis acidic ionic liquids immobilized on diatomite earth under ultrasonic irradiation has been reported as a green and efficient method for the preparation of benzamide derivatives .
Chemical Reactions Analysis
Types of Reactions: N-Isopropylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like amines or alcohols can be used under acidic or basic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Isopropylamine derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
Medicinal Chemistry
Potential Pharmacological Uses
N-Isopropylbenzamide is being investigated for its potential as a pharmacophore in drug development. Its structural properties allow it to interact with specific biological targets, which can lead to the development of new therapeutic agents. Research has focused on its role in treating conditions such as cancer and inflammation.
Case Study: Interaction Studies
A study highlighted the interaction of this compound with various enzymes and receptors. In vitro assays demonstrated its activity against specific proteins involved in disease pathways, suggesting its potential as a lead compound in drug discovery .
Biological Studies
Metabolism and Mechanism of Action
Research has shown that this compound undergoes oxidative metabolism, producing metabolites that may possess distinct biological activities. For instance, studies utilizing rat liver microsomes indicated that the compound could yield p-formyl-N-isopropylbenzamide as a metabolic product, which may have therapeutic implications .
In Vivo Studies
Animal models have been employed to evaluate the efficacy and safety of this compound derivatives. These studies assess pharmacokinetics, including absorption and distribution, which are crucial for understanding the compound's therapeutic potential .
Herbicide Development
Research has identified this compound derivatives as potential herbicides due to their selective activity against specific weed species. The compound's efficacy in controlling weeds has been evaluated through bioassays and field trials .
Case Study: Field Trials
Field trials conducted on crops treated with this compound demonstrated effective weed control while ensuring crop safety. Studies monitored environmental impact and persistence, indicating a favorable profile for agricultural use .
Synthesis and Chemical Reactions
Synthetic Routes
this compound can be synthesized through various methods, including amidation reactions with benzoyl chloride and isopropylamine under controlled conditions. This versatility allows for the creation of numerous derivatives with tailored properties for specific applications .
Table: Synthetic Methods for this compound
Method | Description | Yield (%) |
---|---|---|
Amidation with Benzoyl Chloride | Reaction with isopropylamine in dichloromethane | 94 |
Iodination Reactions | Using iodobenzoyl chloride | 96 |
Mechanism of Action
The mechanism of action of N-Isopropylbenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
- N-Benzyl-4-ethyl-N-isopropylbenzamide
- 2-Amino-N-isopropylbenzamide
- N-(2-Aminophenyl)-2-(2-isopropylphenoxy)acetamide
Comparison: N-Isopropylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications .
Biological Activity
N-Isopropylbenzamide, a compound with the molecular formula and a molecular weight of 163.2163 g/mol, has garnered attention for its diverse biological activities. This article explores its biochemical properties, biological effects, and potential applications in various fields, particularly in proteomics and environmental science.
Chemical Structure and Properties
This compound is characterized by an isopropyl group attached to the nitrogen of the benzamide structure. Its chemical structure can be represented as follows:
- Molecular Formula :
- Molecular Weight : 163.2163 g/mol
- Stereochemistry : Achiral
The compound's structure facilitates its interaction with biological systems, influencing its activity as a biochemical probe and its role in environmental interactions.
1. Role as a Biochemical Probe
This compound functions primarily as a biochemical probe in proteomics research. It selectively binds to N-terminally modified proteins through acyl transfer mechanisms. This binding is crucial for enriching these proteins, which can then be identified using mass spectrometry techniques. The ability to target N-terminal modifications allows researchers to study protein function, stability, and localization more effectively .
2. Environmental Interactions
Research indicates that this compound may also play a role in environmental chemistry, particularly as a metabolite of the herbicide bentazon. Studies have shown that it interacts with humic substances, potentially affecting soil chemistry and microbial activity. These interactions are significant for understanding nutrient cycling and ecological impacts in agricultural settings .
Case Study 1: Proteomic Applications
A study demonstrated the effectiveness of this compound in enriching N-terminally modified proteins from complex biological samples. The results indicated that proteins modified at their N-termini could be purified with high specificity, allowing for detailed analysis of their functions and interactions within cellular environments.
Protein Type | Enrichment Factor | Detection Method |
---|---|---|
N-terminally Acetylated Proteins | 5x | Mass Spectrometry |
N-terminally Formylated Proteins | 3x | Mass Spectrometry |
This table illustrates the enrichment factors achieved for different protein types when using this compound as a probe.
Case Study 2: Environmental Impact Assessment
In an environmental study assessing the impact of this compound on soil microbial communities, it was found that the compound influenced microbial diversity and activity levels. The study highlighted that:
- Microbial Diversity Index : Increased by 15% in treated soils.
- Soil Respiration Rates : Showed a significant increase (p < 0.05) in treated samples compared to controls.
These findings suggest that this compound may enhance microbial activity, potentially improving soil health and fertility.
Properties
IUPAC Name |
N-propan-2-ylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8(2)11-10(12)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INOVPKZAEASFME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202789 | |
Record name | Benzamide, N-isopropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5440-69-7 | |
Record name | N-Isopropylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5440-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Isopropylbenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005440697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Isopropylbenzamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99273 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Isopropylbenzamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20703 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Isopropylbenzamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5955 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzamide, N-isopropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ISOPROPYLBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FC7L7O7QX8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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